
1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid is a compound that likely contains both thiol and amine functional groups, given its name and the related compounds discussed in the provided papers. The presence of a mercaptopropanoyl group suggests the compound has a thiol (–SH) group attached to a three-carbon chain that is also linked to a carboxylic acid moiety. The 6-methylpiperidine-2-carboxylic acid portion of the molecule indicates a piperidine ring, which is a six-membered heterocycle containing nitrogen, with a methyl group at the sixth position and a carboxylic acid group at the second position.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid, they do provide insights into related compounds. For instance, the synthesis of 3-mercaptopropionic acid-nitrile imine adducts and their subsequent cyclization into heterocyclic thiadiazolones and thiones is described . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , with modifications to incorporate the piperidine and carboxylic acid functionalities.
Molecular Structure Analysis
The molecular structure of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid can be inferred to some extent from the related compounds. The piperidine ring is likely to provide a rigid scaffold, while the mercaptopropanoyl and carboxylic acid groups introduce additional reactive sites. The thiol group is known to be acidic, and its ionization constants in related molecules have been determined . The molecular structure would also be influenced by the relative proton affinity of the sulfur and nitrogen atoms in the piperidine ring, as discussed for 1-methyl-4-mercaptopiperidine .
Chemical Reactions Analysis
The chemical reactivity of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid would be influenced by its functional groups. The thiol group is typically nucleophilic and can participate in a variety of reactions, including the formation of disulfides and thioesters. The carboxylic acid group could be involved in esterification or amide bond formation. The cyclization of 3-mercaptopropionic acid-nitrile imine adducts into thiadiazolones and thiones suggests that the compound may also undergo similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid can be partially deduced from the properties of related compounds. The acid dissociation constants of 1-methyl-4-mercaptopiperidine indicate that the thiol group is more acidic than the amine group . This would affect the compound's solubility, stability, and reactivity in different pH environments. The ultraviolet absorption of the mercaptide ion provides information about the electronic structure and could be used to study the proton affinity of the sulfur and nitrogen atoms . The spectral data from the cyclization products of 3-mercaptopropionic acid-nitrile imine adducts would also be relevant for understanding the absorption properties of the compound .
Applications De Recherche Scientifique
Enzyme Inhibition and Design
1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid and its derivatives have been studied for their potential as inhibitors of enzymes like carboxypeptidase A (CPA), a zinc protease. The research investigated the inhibitory potency of compounds like 2-ethyl-2-methyl-3-mercaptopropanoic acid and 2-benzyl-2-methyl-3-mercaptopropanoic acid against CPA. These studies offer insights into enzyme inhibitor design, particularly in the context of zinc coordinating moieties (Lee & Kim, 2003).
Angiotensin Converting Enzyme Inhibition
This compound has been synthesized and tested for its ability to inhibit angiotensin converting enzyme (ACE), which plays a crucial role in blood pressure regulation. Studies demonstrated that specific stereoisomers of this compound exhibited significant inhibitory activity, surpassing that of conventional ACE inhibitors like captopril. This research contributes to the development of potent antihypertensive agents (Kim et al., 1983).
Crystal Structure Investigation
The compound's derivatives have also been a subject of crystallography studies. For instance, pyridine-2-(3'-mercaptopropanoic acid)-N-oxide, a higher homologue of this compound, has been synthesized and its crystal structure analyzed. Such studies provide valuable insights into the molecular arrangement and interactions of these compounds (Ramasubramanian et al., 2007).
Synthesis and Antibacterial Evaluation
The compound's derivatives have been synthesized and assessed for their antibacterial properties. These studies focus on creating new molecules by integrating different functionalities and then testing their effectiveness against bacteria, contributing to the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Electroanalytical Chemistry
In electroanalytical chemistry, ω-mercapto carboxylic acid monolayers, which include derivatives of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid, have been used to differentiate between neurotransmitters like dopamine and ascorbic acid. This application is significant in developing sensitive and selective electrochemical sensors (Malem & Mandler, 1993).
Safety And Hazards
3-MPA may be corrosive to metals. It is toxic if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled . It should not be released into the environment . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
6-methyl-1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-7-3-2-4-8(10(13)14)11(7)9(12)5-6-15/h7-8,15H,2-6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIOKYGCFGNNCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CCS)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385412 |
Source


|
| Record name | 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid | |
CAS RN |
174909-66-1 |
Source


|
| Record name | 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)
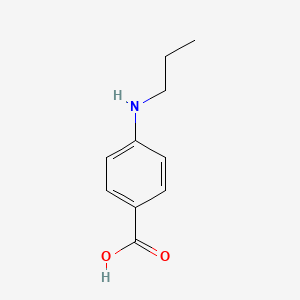
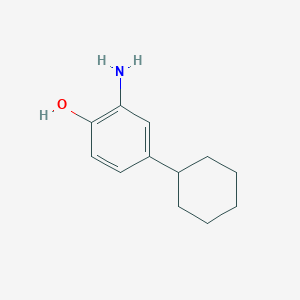
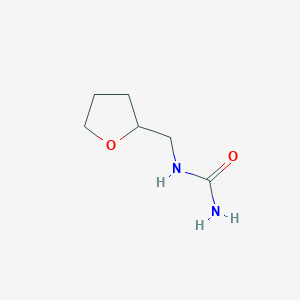
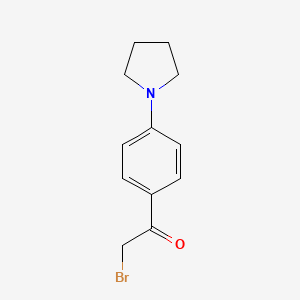

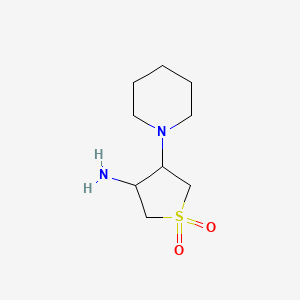
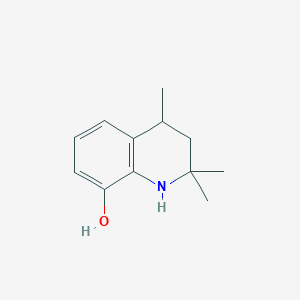
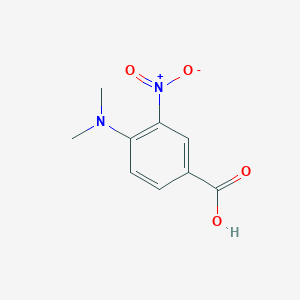

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)
